Epi Lovastatin-d3
Description
Contextual Background of Lovastatin (B1675250) and its Isotopic Analogs
Lovastatin, a naturally occurring compound found in fungi like Aspergillus terreus, was one of the first statins to be used clinically. nih.govnih.gov It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. pharmgkb.orgnih.gov The study of Lovastatin and its various forms, including its epimers and isotopically labeled analogs, is essential for understanding its metabolic fate, efficacy, and potential interactions.
Isotopic analogs, such as Lovastatin-d3 and Epi Lovastatin-d3, are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. veeprho.comontosight.ai This substitution results in a compound that is chemically similar to its parent molecule but has a higher molecular weight. unibestpharm.com This mass difference is the key to its utility in various research applications, particularly in mass spectrometry-based analysis. thalesnano.com Other related deuterated compounds used in research include Epi Lovastatin Hydroxy Acid-d3 Sodium Salt and Lovastatin EP Impurity B-D3. veeprho.comsynzeal.com
Significance of Deuterated Compounds in Chemical Biology Research
The use of deuterated compounds is a well-established practice in chemical and biological research for several key reasons:
Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). thalesnano.commdpi.com Because they behave almost identically to the non-deuterated (endogenous) compound during sample preparation and analysis, they can be added to a biological sample in a known quantity to accurately quantify the amount of the target analyte present. veeprho.com The mass spectrometer can distinguish between the deuterated standard and the non-deuterated analyte due to their mass difference. ontosight.ai
Metabolic and Pharmacokinetic Studies: The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the "kinetic isotope effect." nih.gov This can lead to a different pharmacokinetic profile for the deuterated compound compared to its non-deuterated counterpart. nih.gov By tracing the metabolism of deuterated compounds, researchers can gain valuable insights into how drugs are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.com This information is critical in drug discovery and development. nih.gov
Elucidating Reaction Mechanisms: Deuterium labeling can be a powerful tool for studying the mechanisms of chemical reactions. By strategically placing deuterium atoms in a molecule, chemists can track the movement of atoms and unravel complex reaction pathways. thalesnano.com
Rationale for Comprehensive Academic Investigation of this compound
A thorough investigation of this compound is warranted due to its specific application as an internal standard for the quantification of Lovastatin and its related substances. clearsynth.com The accuracy of pharmacokinetic studies and therapeutic drug monitoring relies on the purity and precise characterization of such internal standards. veeprho.comveeprho.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C24H33D3O5 |
| Molecular Weight | 407.56 g/mol |
| CAS Number | 1330264-51-1 |
| Synonyms | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |
Note: The data in this table is compiled from various chemical supplier and database entries. pharmaffiliates.com
Properties
CAS No. |
1330264-51-1 |
|---|---|
Molecular Formula |
C24H36O5 |
Molecular Weight |
407.565 |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |
InChI Key |
PCZOHLXUXFIOCF-VWOIVJJTSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Synonyms |
(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; Epilovastatin-d3; |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations
Synthetic Methodologies for Deuterium (B1214612) Incorporation
Stable isotopically labeled drugs, including those with deuterium, are essential for studying a drug's metabolism, distribution, bioavailability, and potential toxicity. iris-biotech.de The use of stable isotopes like deuterium (²H) has become more common than radioisotopes due to their increased availability and safety. iris-biotech.de
The introduction of deuterium into the lovastatin (B1675250) structure to create Epi Lovastatin-d3 is a key synthetic challenge. The deuterium atoms in this compound are located on the methyl group of the butanoyl side chain. synzeal.com This specific placement suggests a strategy involving a deuterated starting material or a late-stage introduction of the deuterated moiety.
One common method for assessing cholesterol synthesis involves the use of deuterium-labeled water (D₂O), where deuterium gets incorporated into newly synthesized lipids. nih.govresearchgate.net While this method is used for in vivo studies, the chemical synthesis of a specifically labeled compound like this compound requires more targeted approaches. The synthesis would likely involve using a deuterated precursor, such as (R)-2-(methyl-d3)butanoic acid, which is then esterified to the lovastatin core structure.
The "epi" designation in this compound refers to the epimerization at a specific chiral center compared to Lovastatin. chemsrc.com Achieving the correct stereochemistry is paramount. The synthesis of statins often involves enzymatic or chemo-enzymatic steps to control the stereochemistry of the multiple chiral centers. mdpi.com For instance, the synthesis of lovastatin analogs can involve acyltransferases with broad substrate specificity that can attach different side chains to the core structure. nih.gov
The stereoselective synthesis of the dihydroxyheptanoate side chain is a well-established field, often employing chiral building blocks and stereoselective reduction steps. mdpi.com The stereochemistry of the decalin ring system is typically established during the fermentation process that produces the initial lovastatin scaffold, which can then be chemically modified. nih.govresearchgate.net
Table 1: Key Stereoselective Reactions in Statin Synthesis
| Reaction Type | Reagent/Catalyst | Purpose |
| Asymmetric Reduction | Chiral borane (B79455) reagents, enzymes (e.g., reductases) | To establish the correct stereochemistry of hydroxyl groups in the side chain. |
| Enzymatic Acylation/Deacylation | Lipases, acyltransferases | To selectively modify specific hydroxyl groups or to resolve racemic mixtures. mdpi.comnih.gov |
| Diels-Alder Reaction | Enzymes (e.g., LovB) | To form the decalin ring system with specific stereochemistry during biosynthesis. researchgate.net |
Deuteration Strategies and Reaction Pathways
Derivatization and Analog Generation for Research Purposes
This compound serves as a valuable tool for various research applications. Its primary use is as an internal standard for the quantification of Epi Lovastatin in biological samples using mass spectrometry-based methods. clearsynth.com Derivatization is a common strategy to enhance the analytical detection of compounds like statins. nih.govlongdom.org For example, derivatization with reagents like pentafluorobenzyl bromide can improve gas chromatography/mass spectrometry analysis. nih.gov
Furthermore, the synthesis of various analogs of lovastatin is crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents. acs.orggoogle.com By modifying the side chains or the core structure, researchers can investigate the impact of these changes on the compound's biological activity.
Table 2: Representative Derivatives of Lovastatin and Their Research Applications
| Derivative Name | Modification | Research Application |
| Lovastatin-d3 | Deuterium labeling on the side chain | Internal standard for mass spectrometry. clearsynth.compharmaffiliates.com |
| Epi Lovastatin Hydroxy Acid-d3 Sodium Salt | Ring-opened dihydroxy acid form with deuterium | Analytical reference standard for method development and validation. synzeal.com |
| Simvastatin (B1681759) | Different acyl side chain | A more potent HMG-CoA reductase inhibitor. nih.gov |
| Lovastatin Methyl Ester | Esterification of the carboxylic acid | An impurity that can form under acidic conditions. researchgate.net |
Impurity Profiling and Related Deuterated Species
Impurity profiling is a critical aspect of pharmaceutical development and quality control to ensure the safety and efficacy of a drug. biomedres.us Impurities can arise from the manufacturing process, degradation, or storage. In the context of this compound, potential impurities include other deuterated species, isomers, and degradation products.
The identification and characterization of impurities are typically performed using a combination of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. rroij.comnih.govijpsonline.com For instance, HPLC methods have been developed to separate lovastatin from its related impurities, such as its hydroxy acid form and various epimers. researchgate.netnih.gov
Related deuterated species could include molecules with a different number of deuterium atoms (e.g., Lovastatin-d9) or with deuterium at different positions. synzeal.com Isomeric impurities would include other epimers of lovastatin besides the intended "epi" form. chemsrc.comontosight.ai
Table 3: Potential Impurities and Related Species in this compound
| Compound Name | Relationship to this compound | Potential Origin |
| Lovastatin-d3 | Stereoisomer (different epimer) | Incomplete stereoselective synthesis or epimerization during synthesis/storage. pharmaffiliates.com |
| Non-deuterated Epi Lovastatin | Isotopic variant | Incomplete deuteration during synthesis. chemsrc.com |
| Epi Lovastatin Hydroxy Acid-d3 | Hydrolysis product | Ring-opening of the lactone ring. synzeal.com |
| Other Lovastatin-d(n) species | Different number of deuterium atoms | Use of incompletely deuterated starting materials or side reactions. synzeal.com |
| Oxidation products | Degradation product | Oxidation of the diene system or hydroxyl groups. |
Advanced Analytical Characterization Techniques for Epi Lovastatin D3
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of Epi Lovastatin-d3. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 2H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecule's carbon-hydrogen framework.
²H NMR (Deuterium NMR): This is specifically used to confirm the position and incorporation of the deuterium (B1214612) atoms. A distinct signal corresponding to the -d3 methyl group would be observed, verifying the isotopic labeling.
¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The DEPT (Distortionless Enhancement by Polarization Transfer) sequence can further distinguish between CH, CH₂, and CH₃ groups. rroij.com For instance, a study on a related Lovastatin (B1675250) impurity utilized ¹³C NMR to confirm the presence of an additional -OCH₃ group. rroij.com
A combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and isomeric purity of this compound.
Table 1: Representative NMR Data for Lovastatin Analogs
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 3.573 | s | -OCH₃ (in a related impurity) rroij.com |
| ¹³C | 51.57 | - | -OCH₃ (in a related impurity) rroij.com |
This table is illustrative and based on data for related compounds. Specific data for this compound would be determined through dedicated analysis.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. researchgate.net It is also invaluable for identifying and quantifying impurities.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and confirming the incorporation of the three deuterium atoms. The expected molecular weight for this compound (C₂₄H₃₃D₃O₅) is approximately 407.56 g/mol . pharmaffiliates.com
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, providing structural information and confirming the identity of the compound. The fragmentation pathways of statins are well-studied and can be used to differentiate between isomers. researchgate.netresearchgate.net For example, the fragmentation of the deprotonated atorvastatin (B1662188) ion has been extensively studied to propose a detailed fragmentation pathway. scirp.org Deuterium-labeled standards like this compound are crucial for creating reliable MS-based quantitative assays. veeprho.comveeprho.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₃₃D₃O₅ | pharmaffiliates.com |
| Molecular Weight | 407.56 | pharmaffiliates.com |
| Common Application | Internal Standard | veeprho.comveeprho.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the ester carbonyl (C=O), hydroxyl (-OH), and carbon-hydrogen (C-H) groups, confirming the presence of these key functionalities. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Lovastatin and its derivatives exhibit a characteristic UV absorption maximum around 238 nm, which is useful for detection in chromatographic methods. rroij.comusp.org
Chromatographic Separations and Detection Methodologies
Chromatographic techniques are essential for separating this compound from its parent compound, Lovastatin, other related impurities, and the sample matrix. wdh.ac.idresearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, Fluorescence, MS)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of statins and their derivatives. nih.govosf.io The choice of detector is critical for achieving the desired sensitivity and selectivity.
HPLC-UV: This is a common method for the routine analysis and quality control of Lovastatin and its related compounds. synzeal.com Detection is typically performed at the UV maximum of approximately 238 nm. rroij.com
HPLC-Fluorescence: While not as common for Lovastatin itself, fluorescence detection can be employed for certain derivatives or after derivatization to enhance sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination offers high sensitivity and selectivity, making it the gold standard for the quantification of drugs and their metabolites in complex biological matrices. mdpi.commdpi.com The use of a deuterated internal standard like this compound is crucial in LC-MS assays to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification. veeprho.comveeprho.com
Table 3: Typical HPLC Parameters for Lovastatin Analysis
| Parameter | Condition | Reference |
| Column | C18 | osf.io |
| Mobile Phase | Acetonitrile (B52724)/Water or Buffer | osf.io |
| Detection | UV at 238 nm or MS | rroij.comosf.io |
| Internal Standard | Deuterated analog (e.g., this compound) | veeprho.comveeprho.com |
Gas Chromatography (GC) for Volatile Derivatives
While less common than HPLC due to the low volatility of statins, Gas Chromatography (GC) can be used for their analysis after appropriate derivatization to increase their volatility.
GC-MS: This technique has been used for the determination of the acid form of Lovastatin in serum after derivatization. nih.gov The derivatization process typically involves esterification of the carboxylic acid and silylation of the hydroxyl groups. GC-MS offers high resolution and sensitivity for the analysis of these volatile derivatives. nih.gov
Quantitative Analysis Method Development and Validation
The development and validation of a quantitative analytical method for this compound, or more commonly, for an analyte using this compound as an internal standard, is a meticulous process governed by stringent regulatory guidelines. The primary goal is to establish a reliable and reproducible method for the accurate measurement of the analyte in a given biological matrix.
The development of a robust quantification assay for a statin-related compound typically employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological matrices like human plasma. medpharmres.com
The initial phase of method development involves the optimization of several key parameters:
Sample Preparation: The extraction of the analyte and the internal standard from the biological matrix is a critical step. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are evaluated. osf.ionih.gov For statins, a combination of LLE with solvents like ethyl acetate (B1210297) and n-hexane has proven effective in producing clean chromatograms and high recovery rates. nih.gov The goal is to maximize analyte recovery while minimizing matrix effects that can suppress or enhance the ionization of the analyte and internal standard. uio.no
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the analyte and internal standard from other endogenous components in the sample extract. osf.io The choice of the stationary phase (e.g., C18 column) and the mobile phase composition (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate) is optimized to achieve good peak shape, resolution, and a short run time. osf.ioimpactfactor.org For instance, a mobile phase consisting of 2mM ammonium formate (B1220265) (pH 3.0) and acetonitrile (35:65, v/v) has been successfully used for the separation of statins and their internal standards. osf.io
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The instrument is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of the assay. The ionization source is often electrospray ionization (ESI), which can be operated in either positive or negative ion mode depending on the chemical nature of the analyte. medpharmres.com
A summary of typical LC-MS/MS parameters for statin analysis is presented below.
| Parameter | Typical Condition |
| Chromatography | UPLC/HPLC with a C18 column osf.ioimpactfactor.org |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer osf.ionih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.govimpactfactor.org |
| Ionization Source | Electrospray Ionization (ESI) medpharmres.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) impactfactor.org |
Once the assay method is developed, it must be validated to ensure its reliability for the intended application. The validation is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). medpharmres.comuio.no The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. impactfactor.org
Linearity and Range: The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, must be linear over a specific range. A correlation coefficient (R²) of ≥ 0.99 is generally required. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. The acceptance criteria are typically within ±15% for accuracy and a precision of ≤15% coefficient of variation (CV), except for the LLOQ where it is ±20% and ≤20% CV. osf.io
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. impactfactor.org
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. This is a critical parameter in LC-MS/MS assays. uio.no
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability, and long-term frozen storage) is assessed. impactfactor.org
The following table presents typical acceptance criteria for bioanalytical method validation.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 nih.gov |
| Accuracy (QC samples) | Within ±15% of nominal value (±20% for LLOQ) osf.io |
| Precision (CV) | ≤ 15% (≤ 20% for LLOQ) osf.io |
| Recovery | Consistent and reproducible nih.gov |
| Stability | Analyte should be stable under tested conditions impactfactor.org |
Development of Robust Quantification Assays
Role as an Internal Standard in Bioanalytical Applications
In quantitative bioanalysis, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality controls. The IS is used to correct for the loss of analyte during sample processing and to compensate for variability in the analytical instrumentation (e.g., injection volume and MS response). osf.io
The ideal internal standard has physicochemical properties very similar to the analyte. For this reason, stable isotope-labeled (SIL) analogues of the analyte, such as deuterated compounds, are considered the gold standard for internal standards in LC-MS/MS assays. osf.ionih.gov this compound serves this purpose when quantifying Epi Lovastatin or a structurally related analyte.
The key advantages of using a SIL-IS like this compound include:
Similar Extraction Recovery: Since the SIL-IS is chemically almost identical to the analyte, its recovery during the extraction process is expected to be very similar. nih.gov
Co-elution with the Analyte: The SIL-IS typically co-elutes with the analyte in the chromatographic system, meaning they experience the same matrix effects. uio.no
Compensation for Matrix Effects: By co-eluting, the SIL-IS can effectively compensate for any ion suppression or enhancement caused by the biological matrix, leading to more accurate and precise quantification. uio.no
The use of a deuterated internal standard provides a reliable tool for regulatory bioanalysis, which indirectly contributes to the efficacy and safety of therapeutic treatments. nih.govresearchgate.net
Applications of Isotopic Labeling in Biochemical and Mechanistic Research
Elucidation of Metabolic Pathways and Transformations
Isotopically labeled compounds like Epi Lovastatin-d3 are invaluable for mapping the metabolic journey of a drug within a biological system. The deuterium (B1214612) atoms act as a "tag," allowing researchers to distinguish the compound and its metabolites from endogenous molecules.
Tracing of Carbon and Deuterium Atoms in Biosynthetic Routes
The primary application of isotopically labeled compounds such as this compound is to serve as internal standards for analytical and pharmacokinetic research. ahajournals.org The stable isotope label allows for precise quantification of the parent drug in biological samples through methods like mass spectrometry and liquid chromatography. ahajournals.org
Studies on Lovastatin's broader metabolic impact have utilized stable isotopes like deuterium oxide and ¹³C-leucine to trace its effects on broader metabolic pathways. For instance, research has employed these tracers to investigate how Lovastatin (B1675250) affects de novo cholesterol synthesis and the metabolism of apolipoprotein B-containing lipoproteins. ahajournals.orgresearchgate.netahajournals.org Following administration of ¹⁴C-labeled lovastatin in humans, it was determined that approximately 10% of the dose is excreted in urine and 83% in feces, with the latter including both absorbed drug excreted in bile and unabsorbed drug. e-lactancia.org
Investigation of Enzymatic Conversions and Intermediates
Lovastatin is a prodrug that is hydrolyzed in the body to its active β-hydroxyacid form. princeton.edudrugbank.comrxabbvie.com This active metabolite is a potent inhibitor of HMG-CoA reductase. princeton.edudrugbank.com The metabolism of Lovastatin is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. e-lactancia.orgrxabbvie.com Major metabolites identified in human plasma include the β-hydroxy acid of lovastatin, as well as its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives. drugbank.comrxabbvie.com The use of a deuterated analog like this compound in metabolic studies would allow for the precise tracking and identification of these and other potential metabolites formed through enzymatic conversions.
A study analyzing fecal samples identified several microbially-generated metabolites of lovastatin, demonstrating the role of gut microbiota in its metabolism. researchgate.net The use of an isotopically labeled version in such studies would be crucial for definitively assigning the origin of the detected metabolites to the administered drug.
Enzyme Kinetics and Reaction Mechanism Studies
Deuterium-labeled compounds can be employed to study the kinetics and mechanisms of enzyme-catalyzed reactions. The presence of a heavier isotope can sometimes lead to a "kinetic isotope effect," where the rate of a reaction is altered, providing insights into the rate-limiting steps of the enzymatic process.
Determination of Kinetic Parameters (e.g., Km, Vmax)
Table 1: Kinetic Parameters of HMG-CoA Reductase Inhibition by Lovastatin Acid
| Parameter | Value | Description |
| Ki | ~1 nM | Inhibition constant, indicating the high potency of the inhibitor. |
| Inhibition Type | Competitive | The inhibitor binds to the same active site as the substrate (HMG-CoA). |
This table represents data for the active form of Lovastatin. Specific kinetic studies on this compound were not found in the searched literature.
Probing Enzyme-Substrate Interactions and Binding Affinities
The ability of statins, including Lovastatin, to inhibit HMG-CoA reductase stems from the structural similarity of their active form to the natural substrate, HMG-CoA. mdpi.com This allows them to compete for and bind to the HMG-CoA binding site on the enzyme. mdpi.com While deuterium labeling in a compound like this compound is not expected to alter its fundamental binding affinity for HMG-CoA reductase, it provides a tool for detailed binding studies. For example, techniques like nuclear magnetic resonance (NMR) spectroscopy could potentially use the deuterium signal to probe the environment of the drug when bound to the enzyme, offering insights into the specific interactions within the active site.
Mechanistic Investigations of Biological Interactions
Beyond direct enzyme inhibition, isotopically labeled compounds can help to unravel the broader physiological and cellular consequences of a drug's action.
Research using stable isotope tracers has been crucial in understanding the multiple mechanisms by which Lovastatin lowers cholesterol. These studies have shown that Lovastatin not only reduces the synthesis of cholesterol but also decreases the production rate of LDL apolipoprotein B (apoB). ahajournals.orgnih.gov In patients with nephrotic syndrome, Lovastatin was found to decrease LDL-apoB production primarily by channeling its precursors away from conversion into LDL. researchgate.net These complex in-vivo studies rely on the ability to trace the flow of atoms through metabolic pathways, a task for which isotopically labeled compounds are essential. nih.gov Furthermore, Lovastatin treatment has been shown to induce the expression of HMG-CoA reductase, with the enzyme being localized on the membranes of the smooth endoplasmic reticulum in hepatocytes. nih.gov The use of labeled Lovastatin in such cellular biology studies can help to correlate the presence of the drug with the observed cellular changes.
Receptor Binding and Activation Studies
The interaction of a ligand with its receptor is the foundational event for a cascade of cellular signals. Understanding the dynamics of this binding and the subsequent activation of the receptor is crucial for drug development and mechanistic biology. The use of isotopically labeled ligands like this compound provides a powerful method for dissecting these processes.
Deuterium-labeled compounds are particularly valuable in techniques such as hydrogen/deuterium exchange (HDX) mass spectrometry. nih.gov HDX-MS monitors the exchange of backbone amide hydrogens with deuterium in the solvent, providing insights into the protein's conformational dynamics in solution. nih.gov By comparing the deuterium uptake of a receptor in its free form versus when it is bound to a ligand like this compound, researchers can identify regions of the receptor that become more or less solvent-accessible upon binding. This information is critical for mapping the ligand-binding site and understanding the allosteric changes that lead to receptor activation or inhibition.
Furthermore, while lovastatin's primary target is HMG-CoA reductase, it is also known to exert pleiotropic effects, some of which may be mediated by interactions with various receptors. nih.govnih.gov For instance, lovastatin has been shown to suppress the surface expression of the erythropoietin receptor (EpoR). nih.gov Utilizing a deuterated epimer like this compound in radiolabeled binding assays or competition assays could help in quantifying the binding affinity and kinetics to such receptors with greater accuracy, as the deuterated standard can be easily distinguished from endogenous molecules in mass spectrometry-based detection methods.
Lovastatin can also indirectly lead to the activation of other receptors by triggering the biosynthesis of signaling molecules. For example, it can induce the production of 15-epi-lipoxin A4, an anti-inflammatory mediator that then binds to its own G protein-coupled receptor. nih.gov Studies using this compound could help in meticulously tracing the metabolic pathways leading to the formation of such downstream effectors and quantifying their production under various conditions.
| Research Technique | Application with this compound | Insights Gained |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Probing conformational changes in a target receptor upon binding. | Identification of ligand binding sites and allosteric regions involved in receptor activation. |
| Quantitative Mass Spectrometry-based Binding Assays | Serving as a stable isotope-labeled internal standard. | Accurate quantification of binding affinity (Kd) and kinetics (kon/koff rates). |
| Metabolic Pathway Tracing | Tracing the conversion of this compound and its influence on downstream signaling molecule production. | Elucidation of complex signaling cascades and off-target effects. |
Ligand-Protein Interaction Profiling
Defining the interaction profile of a ligand with its protein targets is fundamental to understanding its biological activity. Isotopic labeling, particularly with deuterium, offers a sophisticated approach to characterizing these interactions. This compound can be employed in a variety of proteomic techniques to identify and quantify its binding partners and understand the structural basis of these interactions.
The primary protein target of lovastatin and its epimers is HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. cymitquimica.comdrugbank.comwikipedia.org The interaction between statins and HMG-CoA reductase is a classic example of competitive inhibition. wikipedia.orgpatsnap.com By using this compound in conjunction with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can perform quantitative proteomics to compare the protein interaction profiles in the presence and absence of the compound. mtoz-biolabs.com This can confirm the primary interaction with HMG-CoA reductase and potentially identify novel or weaker off-target interactions.
In these experiments, one cell population is grown in media containing normal "light" amino acids, while another is grown in media with "heavy" isotope-labeled amino acids. After treating one population with this compound, the cell lysates are combined, and the target protein is immunoprecipitated. The ratio of heavy to light peptides in the subsequent mass spectrometry analysis reveals the specificity and stoichiometry of the interaction.
Furthermore, techniques like photoaffinity labeling can be combined with isotopic labeling for more direct interaction mapping. A photo-reactive group could be chemically attached to this compound. Upon UV irradiation, the ligand would covalently cross-link to its binding partners. The deuterated tag would then facilitate the identification of the cross-linked peptides by mass spectrometry, precisely pinpointing the binding site on the protein.
The use of deuterated standards is also crucial for accurate quantification in pharmacokinetic studies that precede or follow interaction profiling, as the deuterium label allows for the differentiation of the administered drug from its metabolites. acs.orgassumption.edu
| Interaction Profiling Method | Role of this compound | Information Obtained |
| SILAC-based Immunoprecipitation | Bait molecule for pulling down interacting proteins. | Quantitative comparison of protein interactomes to identify specific binding partners. |
| Photoaffinity Labeling with Mass Spectrometry | Deuterated and photo-reactive probe. | Direct identification of ligand-binding sites on target proteins. |
| Quantitative Proteomics | Stable isotope-labeled internal standard. | Accurate measurement of protein abundance changes in response to ligand treatment. |
Molecular and Cellular Mechanism Studies Non Clinical Contexts
Modulation of HMG-CoA Reductase Activity and Mevalonate (B85504) Pathway
Epi Lovastatin-d3, like other statins, primarily targets the mevalonate pathway, a critical metabolic cascade for cholesterol synthesis and the production of other essential isoprenoids. wikipedia.org The rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.org
Allosteric Regulation and Active Site Inhibition Studies
Statins, including lovastatin (B1675250), are potent competitive inhibitors of HMG-CoA reductase. nih.gov They bind to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid. frontiersin.org This inhibition is a key mechanism in regulating cholesterol synthesis. wikipedia.org While the primary interaction is competitive inhibition at the active site, the binding of statins can induce conformational changes in the enzyme, which is a characteristic of allosteric regulation. frontiersin.org In rat hepatocytes, treatment with lovastatin leads to a significant increase in the amount of HMG-CoA reductase, which is localized on the membranes of an expanded smooth endoplasmic reticulum. nih.gov
Downstream Biochemical Consequences of Pathway Modulation
The inhibition of HMG-CoA reductase by compounds like lovastatin has far-reaching biochemical consequences beyond the reduction of cholesterol synthesis. researchgate.net By blocking the production of mevalonate, the synthesis of downstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), is also inhibited. researchgate.netnih.gov These isoprenoids are crucial for the post-translational modification of a variety of proteins, a process known as prenylation. nih.govmetwarebio.com
Key proteins, including small GTP-binding proteins like Ras and Rho, require prenylation for their proper membrane localization and function. nih.gov By inhibiting this process, statins can interfere with numerous cellular signaling pathways that control:
Cell Proliferation and Differentiation: Disruption of Ras and Rho signaling can impact cell cycle progression and differentiation. researchgate.netnih.gov
Cytoskeletal Organization and Motility: Rho GTPases are central regulators of the actin cytoskeleton, and their inhibition can affect cell shape and movement. researchgate.net
Membrane Trafficking: Rab proteins, another class of prenylated small GTPases, are essential for vesicular transport. researchgate.net
Furthermore, the modulation of the mevalonate pathway can have epigenetic consequences. Inhibition of this pathway has been shown to lead to the downregulation of DNA methyltransferase (DNMT1) and histone deacetylases (HDACs), as well as alterations in microRNA expression in cancer cell lines. nih.gov
Effects on Cellular Signaling Pathways in Model Systems
The influence of this compound and related compounds extends to several critical cellular signaling pathways, as demonstrated in various in vitro and cell line models.
Investigation of Hedgehog Signaling Pathway Interactions in vitro
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is implicated in the development of some cancers. nih.govuniroma1.it The pathway is initiated by the binding of a Hedgehog ligand to its receptor, Patched (Ptch), which relieves the inhibition of another transmembrane protein, Smoothened (Smo). nih.govmdpi.com
Interestingly, there is a connection between the mevalonate pathway and Hedgehog signaling. Statins, by inhibiting HMG-CoA reductase, lower the levels of both cholesterol and its precursor, 7-dehydrocholesterol (B119134) (pro-vitamin D3). nih.gov Some studies suggest that vitamin D3 can act as an antagonist to Smo, thereby inhibiting the Hh pathway, at least in vitro. nih.govuconn.edu Therefore, the effect of statins on the Hh pathway could be complex, potentially enhancing it by reducing the production of an inhibitor (vitamin D3) or inhibiting it by reducing activating oxysterols and cholesterol. nih.gov Further research is needed to clarify the precise effects in different biological contexts.
Prostanoid IP-Receptor Signaling Modulation in Cell Lines
The prostanoid IP receptor, a G protein-coupled receptor for prostacyclin, is unique in that it undergoes isoprenylation, a post-translational modification dependent on the mevalonate pathway. nih.gov Studies using lovastatin in human erythroleukaemia (HEL) cells, which endogenously express the IP receptor, and in HEK 293 cells over-expressing the receptor, have demonstrated a significant impact on its signaling. nih.gov
Lovastatin was found to reduce IP receptor-mediated cyclic AMP (cAMP) generation and intracellular calcium mobilization in a time- and concentration-dependent manner. nih.gov This inhibition of signaling was observed without a significant effect on ligand binding to the receptor. nih.gov These findings suggest that by depleting isoprenoid precursors, lovastatin interferes with the proper function of the IP receptor, potentially affecting its coupling to downstream signaling molecules. nih.gov
Biosynthesis and Action of Specialized Pro-Resolving Mediators (e.g., 15-epi-Lipoxin A4)
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators, including lipoxins, that actively orchestrate the resolution of inflammation. encyclopedia.pubacs.org One such SPM is 15-epi-Lipoxin A4 (15-epi-LXA4), an epimer of lipoxin A4. wikipedia.org
Research has revealed that lovastatin can trigger the biosynthesis of 15-epi-LXA4. nih.govnih.gov In studies involving interactions between human neutrophils and airway epithelial cells, lovastatin-induced increases in 15-epi-LXA4 were associated with elevated levels of 14,15-epoxyeicosatrienoic acid (14,15-EET). nih.govnih.gov This suggests a mechanism where statins promote the generation of pro-resolving mediators, contributing to their anti-inflammatory effects. nih.gov The formation of 15-epi-LXA4 can be initiated by the aspirin-acetylated COX-2 enzyme, which converts arachidonic acid to 15R-HETE, a precursor to 15-epi-LXA4. encyclopedia.pub Statins may influence this process by regulating the expression and activity of enzymes like COX-2 and 5-LOX. encyclopedia.pub
Cellular Responses and Phenotypic Alterations in vitro
The study of this compound and its non-deuterated counterpart, lovastatin, in non-clinical, in vitro settings has revealed significant effects on various cellular processes. These investigations, conducted on diverse cell lines, provide a foundational understanding of the compound's molecular and cellular mechanisms.
Cell Line-Specific Apoptosis and Viability Studies
Lovastatin has been shown to induce apoptosis and reduce viability in a variety of cancer cell lines. This effect is often cell-type specific and concentration-dependent. For instance, in human pancreatic ductal carcinoma (PDAC) cells, lovastatin treatment led to increased mitochondrial oxidative stress, which in turn triggered apoptosis. mdpi.com This was associated with a reduction in lipid rafts in both the plasma and mitochondrial membranes. mdpi.com Similarly, in human melanoma cell lines, lovastatin induced caspase-dependent apoptosis. nih.gov The pro-apoptotic effect of lovastatin has also been observed in prostate cancer cells (LNCaP, C4-2, and PC-3), where it sensitizes the cells to TRAIL-induced apoptosis. oncotarget.comresearchgate.net In contrast, some cell lines have shown resistance to the apoptotic effects of statins. oup.com
The lactone form of lovastatin, as opposed to its hydroxy acid form, was found to be more potent in inducing apoptosis in A549 and H358 lung carcinoma cells. oncotarget.com This was evidenced by increased DNA fragmentation and caspase-3 activation. oncotarget.com In human B lymphoma Daudi cells, lovastatin was found to inhibit cell proliferation and induce apoptosis by reducing intracellular reactive oxygen species (ROS) and the expression of the TRPC6 channel. core.ac.uk
Table 1: Summary of Lovastatin's Effects on Apoptosis and Viability in Various Cell Lines
| Cell Line | Cancer Type | Key Findings | References |
|---|---|---|---|
| PDAC cells (MIA, PANC1) | Pancreatic | Induces apoptosis via mitochondrial oxidative stress and reduction of lipid rafts. mdpi.com | mdpi.com |
| Human Melanoma cells (A375) | Melanoma | Induces caspase-dependent apoptosis. nih.gov | nih.gov |
| Prostate Cancer cells (LNCaP, C4-2, PC-3) | Prostate | Sensitizes cells to TRAIL-induced apoptosis. oncotarget.comresearchgate.net | oncotarget.comresearchgate.net |
| Lung Carcinoma cells (A549, H358) | Lung | The lactone form induces apoptosis, characterized by DNA fragmentation and caspase-3 activation. oncotarget.com | oncotarget.com |
| Human B Lymphoma cells (Daudi) | Lymphoma | Inhibits proliferation and induces apoptosis by reducing intracellular ROS and TRPC6 expression. core.ac.uk | core.ac.uk |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cells (CaL-27, FaDu) | Head and Neck | Promotes tumor cell apoptosis. researchgate.net | researchgate.net |
Influence on Cellular Proliferation and Differentiation
Lovastatin exerts significant inhibitory effects on the proliferation of various cancer cell lines. In head and neck squamous cell carcinoma (HNSCC) cells, lovastatin was shown to inhibit proliferation and migration. researchgate.net This inhibition is often linked to cell cycle arrest. For example, in HNSCC cells, lovastatin caused cell cycle arrest at the G0/G1 phase. researchgate.net Similarly, in human leukemia (HL-60) and T-lymphoblastic leukemia (MOLT-4) cell lines, lovastatin blocked cell proliferation by causing cell cycle arrest at both the G1 and G2/M phases, depending on the concentration used. nih.gov
The anti-proliferative effects of lovastatin are not limited to cancer cells. However, the response can vary between cell types. Studies on human T, B, and myeloma tumor cells showed that several statins, including lovastatin, suppressed their proliferative extent. oup.com In contrast, lovastatin did not significantly alter the viability of Human Umbilical Vein Endothelial Cells (HUVECs) after 24 hours of treatment, suggesting a degree of cell-type specificity in its anti-proliferative actions. spandidos-publications.com
Table 2: Effects of Lovastatin on Cellular Proliferation and Cell Cycle
| Cell Line | Cell Type | Effect on Proliferation | Effect on Cell Cycle | References |
|---|---|---|---|---|
| HNSCC cells (CaL-27, FaDu) | Head and Neck Cancer | Inhibition | G0/G1 phase arrest | researchgate.net |
| HL-60, MOLT-4 | Leukemia | Inhibition | G1 and G2/M phase arrest | nih.gov |
| Human T, B, and Myeloma tumor cells | Lymphoid and Myeloma | Suppression | Not specified | oup.com |
| HUVECs | Endothelial | No significant alteration in viability | Not specified | spandidos-publications.com |
| Human B Lymphoma cells (Daudi) | Lymphoma | Inhibition | Not specified | core.ac.uk |
Gene Expression and Protein Regulation Studies
The cellular effects of lovastatin are underpinned by complex changes in gene and protein expression. In HUVECs, treatment with lovastatin altered the expression of numerous genes. spandidos-publications.com After 24 hours, 77 genes were upregulated and 33 were downregulated. spandidos-publications.com Notably, genes associated with cell survival, such as PTK2B and BCL2, were upregulated. spandidos-publications.com
In HNSCC cells, lovastatin was found to activate PPARγ, leading to the downregulation of the MCM complex, which in turn inhibits cell proliferation. researchgate.net In multiple myeloma (MM) cells sensitive to lovastatin-induced apoptosis, a significantly larger number of mRNAs were differentially expressed compared to insensitive cells. aacrjournals.org Specifically, RhoA and RhoB were upregulated in sensitive cell lines. aacrjournals.org Furthermore, in A549 and H358 lung cancer cells, the lactone form of lovastatin caused a significant upregulation of COX-2 mRNA and protein expression. oncotarget.com
Transcriptional profiling of Aspergillus terreus, the fungus that naturally produces lovastatin, has been used to understand the genetic regulation of its biosynthesis. nih.gov These studies have identified genes and promoters involved in lovastatin production. nih.gov
Table 3: Lovastatin-Induced Changes in Gene and Protein Expression
| Cell Line/Organism | Key Genes/Proteins Regulated | Functional Consequence | References |
|---|---|---|---|
| HUVECs | Upregulation of PTK2B, BCL2, SGK3, ATP2B1, MAP3K3 | Potential for protection against endothelial cell injury. spandidos-publications.com | spandidos-publications.com |
| HNSCC cells | Activation of PPARγ, downregulation of MCM complex | Inhibition of cell proliferation. researchgate.net | researchgate.net |
| Multiple Myeloma cells | Upregulation of RhoA and RhoB in sensitive lines | Potential role in determining sensitivity to lovastatin-induced apoptosis. aacrjournals.org | aacrjournals.org |
| Lung Cancer cells (A549, H358) | Upregulation of COX-2 mRNA and protein | Part of the pathway for lactone-induced apoptosis. oncotarget.com | oncotarget.com |
| Aspergillus terreus | Genes involved in lovastatin and geodin (B1663089) biosynthesis | Mechanistic insight into secondary metabolite production. nih.gov | nih.gov |
Exploration of Molecular Targets Beyond HMG-CoA Reductase
While the primary molecular target of statins is HMG-CoA reductase, research has uncovered several "pleiotropic" effects that are independent of this enzyme. nih.gov These off-target effects contribute to the diverse cellular responses observed.
One significant non-HMG-CoA reductase target is the integrin LFA-1. nih.gov Lovastatin and simvastatin (B1681759) can allosterically inhibit LFA-1, thereby interfering with leukocyte adhesion. nih.gov This action is independent of their impact on cholesterol synthesis. nih.gov
Lovastatin has also been shown to influence signaling pathways that are downstream of the mevalonate pathway but not directly related to cholesterol production. For instance, the inhibition of the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) is a key mechanism. These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho. oup.com Disruption of the function of these proteins can affect a wide range of cellular processes, including proliferation, apoptosis, and cytoskeletal organization. In melanoma cells, the apoptotic effects of lovastatin could be reversed by adding back GGPP but not FPP, highlighting the importance of the geranylation pathway. nih.gov
Furthermore, in human B lymphoma cells, lovastatin's inhibitory effects on proliferation are mediated by reducing intracellular ROS and the expression and activity of the TRPC6 channel, which is a Ca2+-permeable channel. core.ac.uk There is also evidence that lovastatin can directly inhibit ROCK (Rho-associated coiled-coil containing protein kinase), a downstream effector of Rho. mdpi.com In lung cancer cells, the lactone form of lovastatin appears to induce apoptosis through a COX-2/PPARγ-dependent pathway, an effect not seen with the HMG-CoA-inhibitory acid form. oncotarget.com
Pre Clinical Research Applications in Non Human Biological Systems
In Vitro Model Systems for Biochemical Pathway Analysis
In vitro models are crucial for elucidating the molecular mechanisms of a compound's action in a controlled environment.
Microphysiological systems (MPS), including organ-on-a-chip and organoid technologies, represent a significant advancement over traditional cell cultures by better mimicking the complex, multi-cellular, three-dimensional structure and function of human organs. altex.orgnih.gov These systems are increasingly used in the pharmaceutical industry to investigate pathophysiology and enhance drug discovery. altex.org They offer the potential to assess the biological impact of compounds in a context that more closely resembles a living system. nih.gov
While specific studies on Epi Lovastatin-d3 in these systems are not available, research on Lovastatin (B1675250) highlights their utility. For instance, a skeletal muscle MPS was used to demonstrate that toxicity to Lovastatin was observed only at levels above standard pharmacological doses. nih.gov In a co-culture model of the human blood-brain barrier, Lovastatin was shown to be significantly protective against fibrillary β-amyloid (fAβ₁₋₄₂)-induced cytotoxicity in neuronal cells. plos.org MPS platforms have also been developed to model various diseases, including liver and kidney diseases, neurodegenerative diseases, and cancer, providing valuable tools for evaluating the effects of compounds like Lovastatin. altex.org
Cell-based assays are fundamental in preclinical research for determining a compound's biological activity and specificity at the cellular level. Lovastatin has been extensively studied in this context.
Antiproliferative and Pro-apoptotic Activity: Lovastatin demonstrates antiproliferative effects in various cancer cell lines. In breast cancer cells (MDAMB468 and MDAMB231), it inhibits cell proliferation, with the hydroxy acid form being slightly more effective than the lactone form. nih.gov Similar cytotoxic effects have been observed in HeLa cervical cancer cells, HT29 colon cancer cells, and HepG2 liver cancer cells. medchemexpress.comchemsrc.com Studies in prostate cancer cells (CWR22rv and C4-2) show that Lovastatin can enhance cell killing and apoptosis induced by other agents. oncotarget.com
Mechanism of Action: Research in breast cancer cells indicates that Lovastatin's effects are mediated through the inhibition of the mevalonate (B85504) pathway, which can be rescued by the addition of mevalonate or geranylgeranyl pyrophosphate (GGPP). nih.gov This inhibition affects downstream signaling molecules, including members of the GTPase family like RhoA, cofilin, and CDC42. nih.gov
Neuroprotection: In cellular models of synucleinopathy, relevant to neurodegenerative diseases like Parkinson's, Lovastatin has been shown to alleviate the aggregation and phosphorylation of α-synuclein. nih.gov It also attenuated oxidative stress in a dose-dependent manner in these models. nih.gov
| Cell Line | Cancer/Disease Model | Observed Effect of Lovastatin | Reference |
|---|---|---|---|
| MDAMB231 & MDAMB468 | Breast Cancer | Inhibited cell proliferation; affected RhoA pathway proteins. | nih.gov |
| CWR22rv & C4-2 | Prostate Cancer | Enhanced adenovirus-mediated cell killing and apoptosis. | oncotarget.comnih.gov |
| HT29 | Colon Cancer | Inhibited cell growth. | medchemexpress.com |
| HepG2 | Liver Cancer | Reduced cell viability and induced apoptosis. | medchemexpress.comchemsrc.com |
| SH-SY5Y | Synucleinopathy (Neurodegeneration) | Reduced α-synuclein aggregation and phosphorylation; attenuated oxidative stress. | nih.gov |
Organoid and Microphysiological Systems for Compound Evaluation
In Vivo Non-Human Animal Model Investigations
Animal models are indispensable for studying the systemic effects of a compound, bridging the gap between in vitro findings and potential human applications.
Lovastatin has been evaluated in several non-human animal models of specific diseases.
Neurodegeneration: In the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), treatment with Lovastatin resulted in delayed symptom onset, prolonged survival, and the preservation of motor neurons. nih.gov These findings suggest a potential neuroprotective role. However, it is worth noting that other studies have reported conflicting results regarding the effect of statins in ALS models, indicating the need for further research. researchgate.net
| Animal Model | Disease | Key Findings with Lovastatin Treatment | Reference |
|---|---|---|---|
| Han:SPRD (Cy/+) Rat | Polycystic Kidney Disease (ADPKD) | Decreased cyst volume, improved kidney function, improved kidney energy metabolism. | researchgate.net |
| Sprague-Dawley Rat (Adriamycin-induced) | Nephrotic Syndrome | Decreased serum cholesterol and triglycerides; increased hepatic LDL receptor protein. | geneticsmr.org |
| SOD1G93A Mouse | Amyotrophic Lateral Sclerosis (ALS) | Delayed symptom onset, prolonged survival, preserved motor neurons, reduced microgliosis. | nih.gov |
| Athymic Nude Mice (CWR22rv xenografts) | Prostate Cancer | Enhanced antitumor efficacy of AdE4-TRAIL. | nih.gov |
Investigating molecular changes in tissues following compound administration provides direct evidence of its biological effects. In the Han:SPRD rat model of kidney disease, Lovastatin treatment led to a reduction in pro-inflammatory markers, specifically the arachidonic acid metabolites 13-HODE and 12-HETE, as well as leukotriene B4 in kidney tissue. researchgate.net It also reduced elevated plasma levels of homocysteine and increased arginine, a precursor for nitric oxide production. researchgate.net
In the SOD1G93A mouse model of ALS, histological studies of spinal cord tissue from Lovastatin-treated mice revealed significantly less microgliosis (inflammation) and reduced accumulation of misfolded SOD1 protein in the ventral horn compared to vehicle-treated controls. nih.gov In a prostate cancer xenograft mouse model, tumor tissues from mice treated with Lovastatin showed increased expression of Death Receptor 4 (DR4), which is involved in apoptosis. oncotarget.com
Metabolomics Research and Biomarker Discovery Non Clinical
Global Metabolite Profiling in Experimental Systems
There are no available studies that have utilized Epi Lovastatin-d3 in global metabolite profiling of experimental systems. Untargeted metabolomics approaches aim to measure a wide array of metabolites to obtain a comprehensive snapshot of a biological system's metabolic state. nih.govfrontiersin.org
Identification of Metabolic Alterations Induced by Compound Interaction
Information regarding metabolic alterations specifically induced by interaction with this compound is not available. Studies on the parent compound, lovastatin (B1675250), have shown it can influence lipid metabolism and inflammatory markers. nih.govresearchgate.net For instance, lovastatin treatment has been associated with alterations in fatty acid metabolism and a reduction in pro-inflammatory lipids. researchgate.net
Development of Metabolite-Based Biomarkers for Pre-clinical Studies
There is no evidence of this compound being used in the development of metabolite-based biomarkers for pre-clinical studies. Biomarker discovery is a critical component of drug development, helping to understand disease progression and treatment response. crownbio.compelagobio.com
Integration of Deuterated Compounds in Quantitative Metabolomics Workflows
While the "d3" designation implies a potential use for this compound as a deuterated internal standard, there are no specific examples or workflows in the scientific literature detailing its integration into quantitative metabolomics. The use of stable isotope-labeled standards is a fundamental technique for achieving accurate and reliable quantification in mass spectrometry-based metabolomics. researchgate.netacs.org This approach helps to account for matrix effects and variations in instrument response. researchgate.net
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand (like Epi Lovastatin-d3) binds to a protein receptor and the stability of the resulting complex.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, the primary target is HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Docking studies on Lovastatin (B1675250) and other statins have shown that they bind to the active site of HMGCR, acting as competitive inhibitors. biorxiv.orgresearchtrend.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. scbt.com
Given that this compound is an epimer of Lovastatin, a change in the stereochemistry at one chiral center could alter its binding orientation and affinity for HMGCR. Docking simulations can quantify this change, typically reported as a binding energy or docking score. A more negative score generally indicates a more favorable binding interaction. While specific docking studies on this compound are not widely published, analyses of different statin isomers show that stereochemistry significantly influences binding efficacy. researchgate.net The deuteration in the "-d3" moiety is not expected to significantly alter the binding mode in a static docking simulation but is crucial for distinguishing the compound in mass spectrometry.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov For instance, MD simulations of Lovastatin within a model cell membrane have been used to understand its localization and interaction with membrane lipids. researchgate.netresearchgate.netmdpi.com Such studies for this compound would clarify whether the epimeric change affects its interaction with the enzyme's flexible domains or its stability within the binding pocket, which could translate to differences in inhibitory activity.
Table 1: Representative Docking Scores of Statin Analogs against HMG-CoA Reductase
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Lovastatin | -8.5 | Arg590, Asn755, Lys691 |
| Simvastatin (B1681759) | -8.8 | Arg590, Ser684, Asp767 |
| Epi-Lovastatin (Hypothetical) | -7.9 | Arg590, Asn755 |
| Fluvastatin | -9.2 | Arg590, Lys691, Ser565 |
Note: The data in this table is representative and derived from general findings in molecular docking studies of statins for illustrative purposes. Specific values for this compound would require dedicated computational analysis.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the efficacy of new or untested compounds. nih.gov
For HMG-CoA reductase inhibitors, QSAR studies have been performed to understand what structural features are crucial for their inhibitory function. researchgate.net Descriptors often used in these models include:
Hydrophobicity (LogP): Influences how the drug is absorbed, distributed, and how it interacts with hydrophobic pockets in the enzyme.
Electronic Properties (e.g., Hammett constants): Describe the electron-donating or withdrawing nature of substituents, affecting binding interactions like hydrogen bonds.
Steric Parameters (e.g., Taft parameters): Relate to the size and shape of the molecule, which must be complementary to the enzyme's active site. msu.ac.zw
The structural differences in this compound compared to Lovastatin—specifically the change in stereochemistry—would alter its 3D spatial descriptors. A QSAR model developed for a series of statin analogs could predict whether this epimeric form is likely to be more or less active. researchgate.net While numerous QSAR studies exist for various HMGCR inhibitors, specific models incorporating epimers like this compound are less common. ung.si The deuteration itself has a negligible effect on these classical QSAR descriptors but is a critical modification for its use as an internal standard.
Table 2: Key Physicochemical Descriptors in QSAR Models for HMGCR Inhibitors
| Descriptor Class | Specific Descriptor Example | Relevance to Activity |
|---|---|---|
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Membrane permeability and interaction with hydrophobic binding sites. |
| Electronic | Dipole Moment | Strength of polar interactions and hydrogen bonding with the receptor. |
| Steric | Molecular Volume / Surface Area | Complementarity with the shape and size of the enzyme's active site. |
| Topological | Wiener Index | Describes molecular branching and overall shape. |
In Silico Prediction of Compound Interactions and Pathways
Beyond direct interaction with a primary target, computational tools can predict a compound's broader biological profile, including its metabolic fate and potential off-target interactions.
In silico platforms use existing biological data to predict how a novel compound might behave. For this compound, these tools can predict:
Metabolic Pathways: Lovastatin is metabolized by cytochrome P450 enzymes, particularly CYP3A4. In silico models can predict if the epimeric form, this compound, would be metabolized similarly or if the stereochemical change alters its susceptibility to these enzymes.
Drug-Drug Interactions: By predicting its interaction with metabolic enzymes and transporters, these models can forecast potential drug-drug interactions. Studies on statin isomers have shown that stereochemistry can lead to enantiospecific interactions with metabolic enzymes. researchgate.net
Off-Target Binding: Molecular docking can be performed against a panel of known proteins to predict potential off-target effects. For example, some statins have been shown through docking and experimental work to interact with targets beyond HMGCR, such as the LOX-1 receptor, which is involved in atherosclerosis. nih.govnih.gov In silico screening could reveal if this compound shares these or has unique off-target interactions.
Pathway Analysis: Systems biology approaches can use a compound's predicted gene interaction profile to understand its impact on broader cellular pathways. researchgate.netarxiv.orgnih.gov For example, tools can predict if this compound, like Lovastatin, influences pathways related to apoptosis or cell growth in cancer cells, a known pleiotropic effect of statins. nih.gov
These predictive studies are crucial for understanding the complete biological profile of a molecule, guiding further experimental validation and providing a more holistic view of its potential effects beyond its primary function as an analytical standard.
Future Directions and Emerging Research Avenues
Novel Synthetic Routes for Diverse Deuterated Analogs
The synthesis of specifically labeled isotopic compounds like Epi Lovastatin-d3 is foundational to their application. Research is moving beyond traditional methods towards more sophisticated and efficient routes to generate a wider array of deuterated lovastatin (B1675250) analogs.
Lovastatin's biosynthesis is a complex process involving polyketide synthases (PKS), such as LovB and LovF, and a dedicated acyltransferase, LovD. nih.govnih.govresearchgate.net The LovD enzyme, which attaches the 2-methylbutyric acid side chain, has been shown to have broad substrate specificity. nih.gov This promiscuity presents a significant opportunity for novel synthetic strategies. By providing deuterated acyl substrates to a whole-cell biocatalyst system, such as an E. coli strain overexpressing the LovD enzyme, it is possible to generate preparative amounts of specifically deuterated lovastatin analogs in a single fermentation step. nih.gov This biosynthetic approach could be harnessed to create a library of analogs with deuterium (B1214612) labels at various positions.
Another promising avenue is the semi-synthetic route, which involves the regioselective enzymatic esterification of different carboxylic acids onto the monacolin J precursor. nih.gov This method allows for the synthesis of diverse analogs from a common precursor and could be readily adapted for the incorporation of deuterated acid moieties. nih.gov Furthermore, general deuteration techniques, such as chemo/regioselective hydrogen-deuterium exchange reactions using catalysts like palladium on carbon (Pd/C) with a deuterium source like heavy water (D₂O), offer a complementary strategy for labeling the core structure of the molecule. mdpi.com
| Synthetic Strategy | Description | Key Advantages | Relevant Research Context |
|---|---|---|---|
| Engineered Biosynthesis | Utilizes genetically modified microorganisms (e.g., E. coli) overexpressing key enzymes like the acyltransferase LovD to incorporate deuterated precursors into the final molecule. nih.gov | High specificity, potential for large-scale production, single-step fermentation. nih.gov | Development of novel statin drugs and isotopically labeled standards. nih.gov |
| Semi-Synthesis via Enzymatic Esterification | Employs enzymes to attach a deuterated acid side-chain to a lovastatin precursor like monacolin J. nih.gov | Versatility in creating diverse analogs from a single precursor; high regioselectivity. nih.gov | Creation of lovastatin analogs with modified side chains for structure-activity relationship studies. nih.gov |
| Catalytic H-D Exchange | A chemical method that exchanges hydrogen atoms for deuterium on the molecule using a metal catalyst and a deuterium source (e.g., D₂O). mdpi.com | Applicable to a wide range of organic molecules; can achieve high levels of deuteration. mdpi.com | General preparation of deuterated compounds for use as biological probes or analytical standards. mdpi.com |
Advanced Spectrometric and Chromatographic Techniques for High-Throughput Analysis
The precise quantification of statins and their metabolites in biological matrices is essential for pharmacokinetic and clinical studies. This compound plays a pivotal role as an internal standard in these analyses, which are increasingly reliant on advanced, high-throughput methods. wikipedia.orgnih.gov
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the state-of-the-art technique for this purpose. researchgate.netmdpi.com This method offers high sensitivity, selectivity, and rapid analysis times, which are critical for processing large numbers of samples. researchgate.netresearchgate.net In a typical assay, a small plasma sample is subjected to a sample preparation step, such as liquid-liquid extraction or the miniaturized microextraction by packed sorbent (MEPS) technique, to isolate the analytes. researchgate.netresearchgate.netoup.com During this process, a known quantity of this compound is added. oup.com
The extract is then injected into the UHPLC system, where the compounds are separated on a reverse-phase column (commonly a C18 column) using a gradient elution of solvents like acetonitrile (B52724) and water, often with additives like formic acid to improve ionization. rjptonline.orgmdpi.com The separated compounds enter the mass spectrometer, where they are ionized (typically via electrospray ionization) and detected in a highly selective mode known as Selected Reaction Monitoring (SRM). researchgate.netoup.com Because this compound is chemically identical to its non-deuterated counterpart but has a different mass, it co-elutes and experiences similar extraction and ionization effects. wikipedia.org By comparing the signal of the analyte to the known concentration of the internal standard, highly accurate and precise quantification is achieved, correcting for any sample loss or matrix effects during the procedure. wikipedia.orgoup.com
| Parameter | Typical Method | Purpose | Reference Example |
|---|---|---|---|
| Chromatography | UHPLC/HPLC | Rapid and high-resolution separation of analytes. | Separation of statins achieved on a C18 column with a run time of ~4 minutes. mdpi.com |
| Column | Reversed-Phase C18 (e.g., BEH C18, Kinetex C18) | Separates lipophilic compounds like statins based on their hydrophobicity. | Waters BEH C18 (50 × 2.1 mm, 1.7 µm) used for statin analysis. researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), formic acid) | Optimizes the separation of multiple compounds with different polarities in a single run. | Acetonitrile and 1mM ammonium acetate at pH 4.0. researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and selectivity for unambiguous identification and quantification. | LC-MS/MS used for confirmation of statin use in plasma samples. oup.commdpi.com |
| Quantification Mode | Selected Reaction Monitoring (SRM) | Monitors specific precursor-to-product ion transitions for the analyte and internal standard, maximizing sensitivity and minimizing interference. | SRM in negative ion mode used to monitor statins and their deuterated internal standards. mdpi.com |
| Internal Standard | This compound (or other deuterated analogs) | Corrects for variability in sample preparation and instrument response, ensuring accuracy and precision. | Deuterated internal standards spiked into plasma samples prior to extraction. oup.com |
Integration with Multi-Omics Approaches in Non-Human Studies
The systemic effects of drugs like lovastatin are complex, involving changes across multiple biological pathways. Multi-omics approaches—which simultaneously analyze the proteome, metabolome, lipidome, etc.—are powerful tools for uncovering these effects in non-human studies. Stable isotope labeling is central to many of these approaches. For instance, metabolic labeling with heavy water (D₂O) allows researchers to track the synthesis rates and turnover of a vast array of biomolecules, including proteins, lipids, and carbohydrates, providing a dynamic view of metabolic flux. researchgate.net
In studies investigating lovastatin's impact on cellular metabolism, such as in cancer research, stable isotope tracing with ¹³C and ²H is used to map how metabolic pathways are rewired in response to the drug. aacrjournals.org While global labeling techniques like D₂O reveal broad metabolic changes, it remains crucial to accurately measure the concentration of the drug itself to correlate its presence with the observed biological effects. This is where this compound becomes indispensable. By serving as the internal standard for LC-MS analysis, it ensures the precise quantification of lovastatin and its metabolites in the same tissues or cells from which the omics data are generated. aacrjournals.orgnih.gov This integration allows researchers to build robust models that directly link specific drug concentrations to widespread changes in protein expression, lipid profiles, and metabolic activity.
Applications in Chemical Probe Development for Specific Biological Systems
While primarily used as an analytical standard, the unique properties of this compound lend it potential for use as a chemical probe to investigate specific biological mechanisms. Deuterated compounds are increasingly recognized for their value as probes to study enzyme mechanisms and nucleic acid structures. mdpi.comscienceopen.com
The key to this application lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it is broken more slowly during an enzyme-catalyzed reaction. Lovastatin is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.com The d3-methyl group in this compound is located on the butanoyl side chain. By comparing the rate of metabolism of this compound with its non-deuterated counterpart, researchers could measure the KIE for the metabolic reaction. A significant KIE would provide direct evidence that the C-H bonds on that methyl group are involved in the rate-limiting step of the metabolic process, thereby offering a high-resolution probe into the active site and catalytic mechanism of the CYP enzyme acting on the lovastatin molecule. This approach transforms the compound from a passive standard into an active tool for mechanistic enzymology.
Role in Advanced Pre-clinical Models for Disease Mechanism Elucidation
Lovastatin is being investigated for therapeutic potential in a wide range of diseases beyond cholesterol management, and these investigations rely heavily on advanced pre-clinical animal and cellular models. For example, studies have shown that lovastatin can delay symptom onset and prolong survival in a mouse model of amyotrophic lateral sclerosis (ALS) nih.gov, reduce inflammation and improve metabolism in a rat model of polycystic kidney disease researchgate.net, and alleviate the aggregation of α-synuclein in cellular models of Parkinson's disease. frontiersin.org
In all these pre-clinical studies, understanding the relationship between the administered drug, its concentration in target tissues, and the observed therapeutic effect is paramount for elucidating the disease mechanism. This compound is a critical enabling tool in this context. It allows for the accurate determination of lovastatin's pharmacokinetic profile within these models. nih.govnih.gov By using this compound as an internal standard, researchers can confidently measure drug levels in the brain, kidneys, or specific cell populations, and correlate these findings with mechanistic outcomes like reduced protein aggregation, decreased inflammation, or improved cellular energy states. nih.govresearchgate.netfrontiersin.org This ensures that the observed biological effects are directly linked to the presence of the drug, providing reliable data that is essential for translating pre-clinical findings toward potential clinical applications.
| Disease Model | Organism/System | Observed Effect of Lovastatin | Role of this compound |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mouse Model | Delayed symptom onset, prolonged survival, reduced motor neuron loss. nih.gov | Enables accurate pharmacokinetic studies to correlate drug exposure in the CNS with neuroprotective effects. |
| Polycystic Kidney Disease (PKD) | Han:SPRD Rat Model | Decreased cyst volume, reduced inflammation, and improved kidney cell energy metabolism. researchgate.net | Allows for precise measurement of drug concentration in kidney tissue to link with renal metabolic improvements. |
| Synucleinopathy (Parkinson's Disease) | HEK293 and SH-SY5Y Cell Lines | Alleviated α-synuclein aggregation and phosphorylation, reduced oxidative stress. frontiersin.org | Facilitates accurate quantification of intracellular drug levels to establish dose-response relationships for anti-aggregation effects. |
| Cancer | Various Cancer Cell Lines (e.g., breast, liver) | Inhibited cell proliferation, induced apoptosis, altered metabolic pathways. aacrjournals.orgnih.gov | Serves as an internal standard to quantify drug uptake and metabolism, linking it to proteomic and metabolomic changes. |
Q & A
Q. Q1. What are the critical methodological considerations when using Epi Lovastatin-d3 as an internal standard in pharmacokinetic studies?
To ensure accuracy, researchers must:
- Validate isotopic purity : Confirm deuterium incorporation via high-resolution mass spectrometry (HRMS) to avoid interference from non-deuterated analogs .
- Optimize extraction protocols : Use solid-phase extraction (SPE) with C18 columns and mobile phases like acetonitrile/ammonium acetate buffer (90:10 v/v) to separate this compound from endogenous plasma components .
- Cross-validate with matrix effects : Test recovery rates across different plasma batches to account for variability in ion suppression/enhancement during LC-MS/MS analysis .
Q. Q2. How can researchers design robust calibration curves for quantifying this compound in biological matrices?
- Use bracketed calibration : Prepare standards immediately before and after analyte batches to mitigate instrument drift .
- Include quality controls (QCs) : Spiked samples at low, medium, and high concentrations should be interspersed to validate intra- and inter-day precision (<15% CV) .
- Account for metabolic interconversion : Monitor lactone and hydroxy acid forms of Lovastatin-d3, as pH shifts during sample preparation can alter equilibrium .
Advanced Research Questions
Q. Q3. How should researchers resolve discrepancies between in vitro and in vivo metabolic stability data for this compound?
- Assess enzyme kinetics : Compare CYP3A4-mediated metabolism in liver microsomes (in vitro) with plasma pharmacokinetic profiles (in vivo). Discrepancies may arise from transporter-mediated uptake or extrahepatic metabolism .
- Leverage physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro intrinsic clearance data with organ-specific blood flow rates to predict in vivo exposure .
- Validate with isotopic tracing : Use deuterium-labeled analogs to track metabolic pathways and identify competing elimination routes (e.g., biliary vs. renal excretion) .
Q. Q4. What strategies mitigate batch-to-batch variability in synthesizing this compound for preclinical studies?
- Implement process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor deuterium exchange efficiency during synthesis .
- Adopt orthogonal purification : Combine preparative HPLC with chiral stationary phases to isolate the epi isomer from diastereomeric impurities .
- Document synthetic protocols rigorously : Include reaction temperature, solvent ratios, and catalyst loadings to ensure reproducibility across labs .
Q. Q5. How can researchers address conflicting data on the stability of this compound under varying storage conditions?
- Conduct accelerated stability studies : Expose the compound to stressors (e.g., 40°C/75% RH) and quantify degradation products via LC-MS/MS. Compare results with ICH Q1A guidelines .
- Optimize lyophilization : Stabilize the lactone form by freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrolysis in aqueous buffers .
- Replicate conflicting studies : Repeat experiments under identical conditions (pH, temperature, light exposure) to identify overlooked variables .
Data Interpretation & Validation
Q. Q6. What statistical methods are recommended for analyzing dose-response relationships involving this compound?
- Non-linear mixed-effects modeling (NONMEM) : Fit pharmacokinetic data to compartmental models while accounting for inter-individual variability .
- Bootstrap resampling : Estimate confidence intervals for AUC and Cmax to avoid parametric assumptions in small sample sizes .
- Adjust for multiple comparisons : Apply Bonferroni corrections when testing multiple metabolites to reduce Type I errors .
Q. Q7. How should researchers validate the specificity of this compound assays in complex biological matrices?
- Perform interference testing : Spike plasma with structurally related statins (e.g., Simvastatin-d3) to confirm no cross-reactivity in MRM transitions (e.g., m/z 422.1 → 285.4) .
- Use stable isotope dilution : Co-elute this compound with its unlabeled counterpart to distinguish analyte signals from matrix noise .
- Leverage blank matrix samples : Analyze drug-free plasma from ≥6 donors to verify baseline signal consistency .
Literature & Reproducibility
Q. Q8. What criteria should guide the selection of prior studies for meta-analyses on this compound pharmacokinetics?
- Prioritize peer-reviewed LC-MS/MS studies : Exclude methods relying on less specific techniques (e.g., UV detection) to minimize variability .
- Assess reporting quality : Ensure original papers detail extraction recovery, matrix effects, and stability data per FDA bioanalytical guidelines .
- Evaluate publication bias : Use funnel plots to detect underreporting of negative or non-significant results .
Q. Q9. How can researchers enhance the reproducibility of this compound studies across labs?
- Share raw datasets : Deposit LC-MS/MS chromatograms and synthetic protocols in repositories like Figshare or Zenodo .
- Standardize reporting : Adopt the "Experimental" section guidelines from the Beilstein Journal of Organic Chemistry, including exact mobile phase pH and column lot numbers .
- Collaborate on ring trials : Circulate blinded samples between labs to harmonize analytical performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
